molecular formula C19H16FN3O2 B12108146 2-((3'-Fluoro-3-methyl-[2,4'-bipyridin]-5-yl)amino)-5-methylbenzoic acid

2-((3'-Fluoro-3-methyl-[2,4'-bipyridin]-5-yl)amino)-5-methylbenzoic acid

Cat. No.: B12108146
M. Wt: 337.3 g/mol
InChI Key: MLAXITPSWMGQQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((3’-Fluoro-3-methyl-[2,4’-bipyridin]-5-yl)amino)-5-methylbenzoic acid is a complex organic compound that belongs to the class of bipyridine derivatives. This compound is characterized by the presence of a fluorine atom, which imparts unique chemical properties, making it valuable in various scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3’-Fluoro-3-methyl-[2,4’-bipyridin]-5-yl)amino)-5-methylbenzoic acid typically involves multiple steps, starting from readily available raw materials. One common method involves the nitration of o-methylphenol to produce 2-methyl-6-nitrophenol, followed by hydroxyl chlorination to generate 2-chloro-3-nitrotoluene. This intermediate undergoes fluorination to yield 2-fluoro-3-nitrotoluene, which is then oxidized to form 2-fluoro-3-nitrobenzoic acid .

Industrial Production Methods

For large-scale production, the synthesis process is optimized to ensure high yield and purity. Industrial methods often involve the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-((3’-Fluoro-3-methyl-[2,4’-bipyridin]-5-yl)amino)-5-methylbenzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert nitro groups to amino groups or reduce other functional groups.

    Substitution: Electrophilic aromatic substitution reactions are common, where substituents on the aromatic ring are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and hydrogen gas (H₂) in the presence of a catalyst are used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines.

Scientific Research Applications

2-((3’-Fluoro-3-methyl-[2,4’-bipyridin]-5-yl)amino)-5-methylbenzoic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism by which 2-((3’-Fluoro-3-methyl-[2,4’-bipyridin]-5-yl)amino)-5-methylbenzoic acid exerts its effects involves interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-3-nitrobenzoic acid
  • 3-Fluoro-4-methylcarbamoylphenylamino-2-methylpropanoic acid
  • Methyl 2-(3-fluoro-4-methylcarbamoylphenyl)amino-2-methylpropanoate

Uniqueness

2-((3’-Fluoro-3-methyl-[2,4’-bipyridin]-5-yl)amino)-5-methylbenzoic acid stands out due to its bipyridine structure, which imparts unique electronic properties. The presence of the fluorine atom further enhances its reactivity and stability, making it a valuable compound for various applications .

Properties

Molecular Formula

C19H16FN3O2

Molecular Weight

337.3 g/mol

IUPAC Name

2-[[6-(3-fluoropyridin-4-yl)-5-methylpyridin-3-yl]amino]-5-methylbenzoic acid

InChI

InChI=1S/C19H16FN3O2/c1-11-3-4-17(15(7-11)19(24)25)23-13-8-12(2)18(22-9-13)14-5-6-21-10-16(14)20/h3-10,23H,1-2H3,(H,24,25)

InChI Key

MLAXITPSWMGQQU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC2=CN=C(C(=C2)C)C3=C(C=NC=C3)F)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.